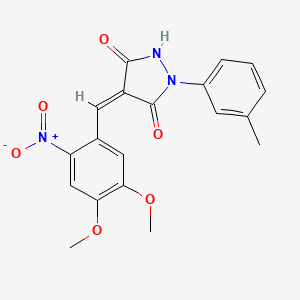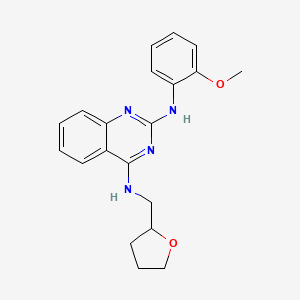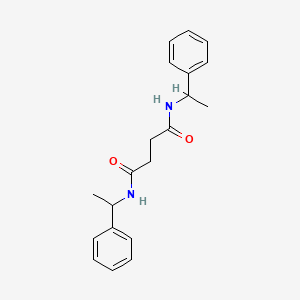
N,N'-bis(1-phenylethyl)butanediamide
Descripción general
Descripción
N,N'-bis(1-phenylethyl)butanediamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-bis(1-phenylethyl)succinamide is 324.183778013 g/mol and the complexity rating of the compound is 360. The solubility of this chemical has been described as 46.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Polymer Chemistry
The development and study of aliphatic polyimides have shown significant contributions to the field of polymer chemistry. For example, derivatives of phenylene bis(succinic anhydride) and bis(glutaric anhydride) have been synthesized and used to prepare aliphatic polyimides with aromatic diamines through thermal ring closure of polyamic acids. These polyimides exhibited thermal stability examined by thermogravimetric analysis, highlighting their potential in high-temperature applications (Teshirogi, 1987).
Inhibitory Effects on Corrosion
Research has identified compounds such as N,N'-bis(1-phenylethyl)succinamide derivatives as effective corrosion inhibitors for metals. A study demonstrated the corrosion inhibiting properties of N,N'-bis(1-phenylethanol)ethylenediamine on mild steel in HCl media, showing that these compounds can significantly reduce corrosion through adsorptive interactions, emphasizing the importance of such derivatives in protecting metal surfaces (Sığırcık, Yıldırım, & Tüken, 2017).
Biomedical Labeling and Imaging
In the realm of biochemistry, derivatives related to N,N'-bis(1-phenylethyl)succinamide have been synthesized for use as electron-dense reagents for labeling biological structures. These compounds, like succinyl and N-(succinimidooxy)-succinyl derivatives of undecagold cluster complexes, offer potential as tools for electron microscopic analysis of biological specimens, suggesting applications in biomedical research and diagnostics (Reardon & Frey, 1984).
Supramolecular Chemistry
The exploration of supramolecular polymers and assemblies has benefited from the synthesis of derivatives like N,N'-bis(1-phenylethyl)succinamide. Studies on the self-assembly of bis(m-phenylene)-32-crown-10 cryptands and bisparaquat derivatives into AA-BB-type linear supramolecular polymers demonstrate the utility of these derivatives in constructing complex molecular architectures, which are crucial for advancing materials science and nanotechnology (Niu, Huang, & Gibson, 2011).
Gene Delivery and Therapeutics
Advancements in non-viral gene therapy have seen the development of biodegradable cationic polymers that mimic the functionality of polyethylenimine. Derivatives involving N,N'-bis(1-phenylethyl)succinamide structures have been investigated for their potential in efficient gene delivery with low toxicity, indicating their significance in the field of gene therapy and molecular medicine (Shen et al., 2013).
Propiedades
IUPAC Name |
N,N'-bis(1-phenylethyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(17-9-5-3-6-10-17)21-19(23)13-14-20(24)22-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOLALPBWHSEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202340 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


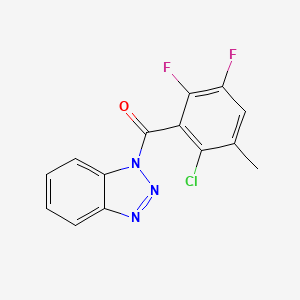
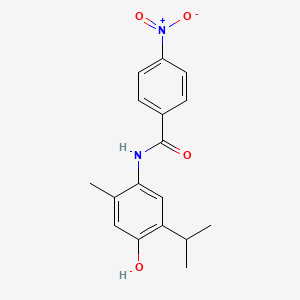
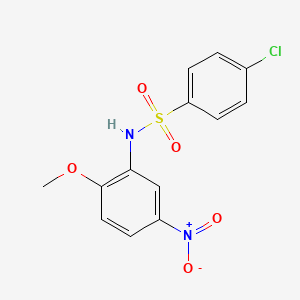
![1-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-2-propanol](/img/structure/B4021595.png)
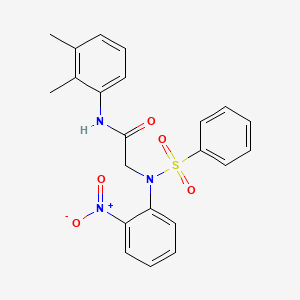
![N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide](/img/structure/B4021621.png)
![5-bromo-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4021627.png)
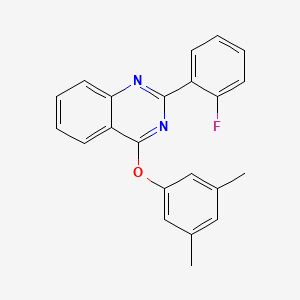
![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-isopropylbenzamide](/img/structure/B4021645.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(4-fluorophenoxy)-N-methylpropan-1-amine](/img/structure/B4021661.png)
![2-(benzylthio)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4021668.png)
![7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4021669.png)
